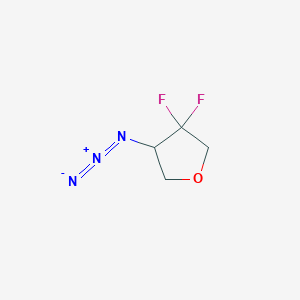
4-Azido-3,3-difluorooxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-3,3-difluorooxolane is a fluorinated organic azide compound It is characterized by the presence of an azide group (-N3) and two fluorine atoms attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3,3-difluorooxolane typically involves nucleophilic substitution reactions. One common method is the reaction of 3,3-difluorooxolane with sodium azide (NaN3) in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under mild heating conditions to facilitate the substitution of a leaving group (e.g., a halide) with the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides .
化学反应分析
Types of Reactions: 4-Azido-3,3-difluorooxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azide group can react with alkynes in a 1,3-dipolar cycloaddition (Huisgen cycloaddition) to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (e.g., CH3CN, DMSO).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products:
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学研究应用
4-Azido-3,3-difluorooxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug discovery and development, especially in the synthesis of bioactive compounds.
作用机制
The mechanism of action of 4-Azido-3,3-difluorooxolane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biochemical processes. Additionally, the reduction of the azide group to an amine can lead to the formation of bioactive molecules that interact with specific molecular targets and pathways .
相似化合物的比较
3-Azido-3,3-difluoropropane: Similar structure with an azide group and two fluorine atoms but with a propane backbone.
4-Azido-3,3-difluorobutane: Similar structure with an azide group and two fluorine atoms but with a butane backbone.
3,3-Difluoro-4-azidobutanol: Contains an azide group and two fluorine atoms with an additional hydroxyl group.
Uniqueness: 4-Azido-3,3-difluorooxolane is unique due to its oxolane ring structure, which imparts different chemical properties compared to linear or branched analogs.
属性
IUPAC Name |
4-azido-3,3-difluorooxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O/c5-4(6)2-10-1-3(4)8-9-7/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMNZKWBRWDYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)(F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













